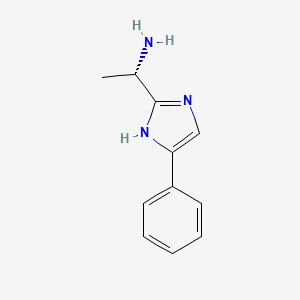

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Description

Properties

IUPAC Name |

(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFMQMXJXWTGON-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680202 | |

| Record name | (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864825-23-0 | |

| Record name | (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(4-PHENYL-1H-IMIDAZOL-2-YL)ETHAN-1-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. We will explore its chemical identity, synthesis, biological activities, and applications, with a focus on the scientific principles underlying its utility.

Core Chemical Identity

This compound is a chiral organic compound featuring a central imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms.[1] This core is substituted with a phenyl group at the 4-position and a chiral (S)-ethanamine moiety at the 2-position.[1] This specific stereochemical configuration is crucial for its pharmacological applications.[1][2]

The compound is registered under the Chemical Abstracts Service (CAS) number 864825-23-0 .[1][3][4][5][6][7]

Structural and Physicochemical Properties

The unique molecular architecture of this compound dictates its chemical behavior and biological interactions. The imidazole ring is a key feature, exhibiting amphoteric properties, meaning it can act as both a weak acid and a weak base.[1] The primary amine group on the ethanamine side chain is nucleophilic, allowing it to participate in a variety of chemical reactions.[1]

| Property | Value | Source |

| CAS Number | 864825-23-0 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₃N₃ | [1][3][5][8] |

| Molecular Weight | 187.24 g/mol | [1][3][5][9] |

| IUPAC Name | (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethylamine | [3] |

| Appearance | Pale yellow crystalline powder | [1][4] |

| Melting Point | 136-145 °C | [1] |

| Boiling Point (Predicted) | 422.1 ± 28.0 °C | [1] |

| Purity | Typically ≥98% | [3][8] |

Synthesis and Stereochemical Control

The synthesis of this compound requires precise control to ensure the desired (S)-enantiomer is produced. Various synthetic strategies have been developed to achieve this.[1]

-

Chiral Synthesis : This approach utilizes chiral catalysts or reagents to direct the formation of the (S)-stereocenter.[1] This is often the most efficient method for producing enantiomerically pure compounds.

-

Multi-step Synthesis : These routes typically begin with readily available starting materials and involve a sequence of reactions, such as alkylation and cyclization, to construct the imidazole ring and attach the phenyl and ethanamine groups.[1]

-

One-Pot Reactions : More recent advancements have focused on developing one-pot procedures that combine multiple synthetic steps, minimizing the need for intermediate purification and improving overall efficiency.[1]

Below is a generalized workflow for a multi-step synthesis of substituted imidazoles, which can be adapted for this specific compound.

References

- 1. Buy this compound | 864825-23-0 [smolecule.com]

- 2. This compound (864825-23-0) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound | 864825-23-0 [sigmaaldrich.com]

- 4. This compound CAS NO: 864825-23-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound - CAS:864825-23-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. clinivex.com [clinivex.com]

- 7. This compound | 864825-23-0 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 1-(4-phenyl-1H-imidazol-2-yl)ethanamine | C11H13N3 | CID 10197988 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: Synthesis, Characterization, and Application

Audience: Researchers, scientists, and drug development professionals. Core Topic: (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS: 864825-23-0)

This guide serves as a comprehensive technical resource for researchers and drug development professionals working with this compound. With a molecular weight of 187.24 g/mol , this chiral amine is a critical intermediate in contemporary pharmaceutical synthesis.[1] Its strategic importance is primarily linked to its role as a key building block in the manufacture of Eluxadoline, a mu-opioid receptor agonist used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3]

This document provides an in-depth exploration of its chemical properties, a detailed, field-proven synthesis protocol, and robust methodologies for its analytical characterization, ensuring both purity and stereochemical integrity.

Physicochemical and Structural Properties

This compound is a chiral organic compound featuring a central imidazole ring substituted with a phenyl group at the 4-position and a stereospecific (S)-ethanamine group at the 2-position. This specific three-dimensional arrangement is fundamental to its utility in asymmetric synthesis.[3]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.24 g/mol | [1] |

| CAS Number | 864825-23-0 | |

| Appearance | Pale yellow crystalline powder | |

| Melting Point | 136-138 °C | |

| Boiling Point (Predicted) | 422.1 ± 28.0 °C | |

| IUPAC Name | (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine | |

| Storage Conditions | 2-8 °C, under inert atmosphere (Nitrogen or Argon) | [4] |

The structural framework combines the aromaticity of the phenyl and imidazole rings with the nucleophilicity of the primary amine. The imidazole moiety, with pKa values of approximately 7 (for the conjugate acid) and 14.5 (as an acid), allows for versatile manipulation in different pH environments.

Stereocontrolled Synthesis Pathway

The synthesis of enantiomerically pure this compound is critical for its use in pharmaceutical manufacturing. A direct, non-stereoselective synthesis would result in a racemic mixture, necessitating costly and often inefficient chiral resolution steps. The following protocol, adapted from established patent literature, outlines a robust, scalable process starting from the readily available chiral precursor, L-alanine. This approach ensures the desired (S)-stereochemistry is retained throughout the synthesis.

The causality behind this multi-step pathway is rooted in the principle of chiral pool synthesis. By starting with an enantiomerically pure starting material (L-alanine), the stereocenter is established early and carried through the reaction sequence, obviating the need for late-stage resolution.

References

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine physical properties

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Introduction

This compound, registered under CAS Number 864825-23-0, is a chiral primary amine of significant interest in modern pharmaceutical development.[1] Its molecular architecture, featuring a phenyl-substituted imidazole core linked to a chiral ethylamine side chain, makes it a versatile building block. This compound is most notably recognized as a key intermediate in the synthesis of Eluxadoline, a mixed opioid receptor modulator used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3][4]

The stereochemistry at the alpha-carbon of the ethanamine moiety, designated as (S), is critical for its intended biological activity in the final active pharmaceutical ingredient (API).[1] A thorough understanding of the physical and chemical properties of this intermediate is therefore paramount for process chemists and formulation scientists. It governs decisions related to reaction monitoring, purification, salt form selection, polymorph screening, and ultimately, the quality and stability of the final drug product.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, grounded in available data and established analytical methodologies. It is designed to serve as a practical resource for researchers and drug development professionals, offering not just data, but the scientific context and experimental causality behind its characterization.

Chemical Identity and Molecular Structure

The unambiguous identification of a pharmaceutical intermediate is the foundation of quality control. The compound is systematically named according to IUPAC nomenclature, though several synonyms are prevalent in literature and commercial listings.[1][5]

-

IUPAC Name: (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine[5]

-

Common Synonyms: (αS)-α-Methyl-4-phenyl-1H-imidazole-2-methanamine, Eluxadoline Intermediate 4[1]

-

CAS Number: 864825-23-0[1]

-

Molecular Formula: C₁₁H₁₃N₃[1]

The structure comprises three key functional regions that dictate its properties: the aromatic phenyl ring, the heterocyclic imidazole ring, and the chiral primary amine.

Caption: Key functional moieties of this compound.

Core Physicochemical Properties

The bulk physical properties of the compound are summarized below. These characteristics are essential for handling, storage, and process design. The material typically presents as a pale yellow crystalline solid or powder.[1][7]

| Property | Value | Comments & Significance | Source(s) |

| Appearance | Pale Yellow Crystalline Powder/Solid | Color may indicate the presence of minor impurities; crystallinity is crucial for purity and handling. | [1][7][8] |

| Melting Point | 136 - 145 °C | A relatively sharp range indicates high purity. Broadening can suggest impurities. | [1] |

| 136 - 138 °C | Tighter range reported by some suppliers. | [1] | |

| Boiling Point | 422.1 ± 28.0 °C (Predicted) | High value reflects strong intermolecular forces (H-bonding from N-H groups, aromatic stacking). Not typically determined experimentally due to potential decomposition. | [1] |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | Suggests a relatively compact molecular packing arrangement in the solid state. | [1] |

| Optical Rotation | -9° to -6° (c=1, CHCl₃) | Confirms the presence of the (S)-enantiomer and is a critical quality control parameter for ensuring chiral purity. | [1] |

| Flash Point | 238.6 ± 11.2 °C (Predicted) | Indicates moderate thermal stability under standard conditions. | [1] |

| Molecular Formula | C₁₁H₁₃N₃ | Confirmed by elemental analysis and mass spectrometry. | [1][4] |

| Molecular Weight | 187.24 g/mol | Used for all stoichiometric calculations. | [1][4][6] |

Acidity, Basicity, and Solubility

The ionization state and solubility of the molecule are dominated by the primary amine and the imidazole ring, directly impacting its behavior in aqueous and organic media.

Acid-Base Properties (pKa)

This molecule is polybasic, with two key ionizable centers:

-

Primary Amine: The ethanamine group is a primary aliphatic amine. Such groups are basic and are expected to have a pKa value for their conjugate acid (R-NH₃⁺) in the range of 9-10. This is the most basic site on the molecule.

-

Imidazole Ring: The imidazole ring is amphoteric. The non-protonated nitrogen atom is basic, with a conjugate acid pKa typically around 7.[1] The N-H proton is weakly acidic, with a pKa of approximately 14.5, and is not relevant under physiological or most synthetic conditions.[1]

A predicted pKa of 13.16 has been noted, which likely corresponds to the weakly acidic N-H proton on the imidazole ring.[1] The primary amine's basicity is the most functionally relevant for salt formation and pH-dependent solubility.

Solubility Profile

The interplay between the hydrophobic phenyl ring and the polar, ionizable amine and imidazole groups results in a nuanced solubility profile.

-

Aqueous Solubility: Described as "sparingly soluble in water".[1] Solubility is expected to be highly pH-dependent. In acidic solutions (pH < 7), protonation of the primary amine and potentially the imidazole ring will form cationic salts, significantly increasing aqueous solubility.

-

Organic Solubility: The compound is "slightly soluble in DMSO and methanol".[1] Its solubility in other common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran is crucial for its use in synthesis and purification (e.g., chromatography).

Spectroscopic and Analytical Profile

Structural confirmation relies on a combination of spectroscopic techniques. While specific, citable spectra for this compound are not publicly available, the expected characteristics can be reliably predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see distinct signals for the aromatic protons of the phenyl group and the imidazole ring, typically in the 7.2-7.8 ppm range.[1] The methine proton (Cα-H) adjacent to the amine would appear as a quartet, coupled to the methyl protons. The methyl group (CH₃) would be a doublet. The amine (NH₂) and imidazole (N-H) protons may appear as broad singlets and could be exchangeable with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for the 11 carbon atoms, with the aromatic carbons appearing between ~110-140 ppm and the aliphatic carbons of the ethylamine side chain appearing further upfield.

-

-

Mass Spectrometry (MS): In electrospray ionization positive mode (ESI+), the compound is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 188.[1] High-resolution mass spectrometry would confirm the elemental composition of C₁₁H₁₃N₃.

-

Chromatography (HPLC): Purity analysis is typically performed using reverse-phase High-Performance Liquid Chromatography (HPLC). Chiral HPLC methods are essential for determining the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, physical properties must be determined using standardized, validated methods. The following protocols are based on established pharmacopeial standards.

Protocol 1: Melting Point Determination (Capillary Method)

This method is based on the principles outlined in USP General Chapter <741>.[9] It provides a melting range, which is a key indicator of purity.

Causality: A pure crystalline solid melts at a sharp, defined temperature. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden.[10]

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic solubility, as described in USP Chapter <1236>.[11][12]

Causality: This method ensures that a true equilibrium is reached between the excess solid and the solvent, providing the thermodynamic solubility limit, which is a fundamental constant for a given solute, solvent, and temperature.[13][14]

Caption: Workflow for Equilibrium Solubility by the Shake-Flask Method.

Protocol 3: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and widely used method for determining pKa values by monitoring pH changes during neutralization.[15][16][17]

Causality: By titrating the compound with a strong acid or base, a curve of pH versus titrant volume is generated. The midpoint of the buffer region (the point of half-neutralization for a given functional group) corresponds to the pKa of that group, as defined by the Henderson-Hasselbalch equation.[15]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 1-10 mM).[16] Maintain a constant ionic strength using an inert salt like KCl.[16]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode.

-

Acidic Titration (for basic pKa): Titrate the solution by making stepwise additions of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, often calculated using the first or second derivative of the curve. Multiple pKa values may be observed if the buffer regions are sufficiently separated.

Conclusion

This compound is a well-characterized crystalline solid whose physicochemical properties are consistent with its molecular structure. Its melting point provides a reliable indicator of purity, while its chiral nature necessitates strict control of optical rotation. The compound's solubility and acid-base characteristics are governed by its primary amine and imidazole functionalities, making its behavior highly pH-dependent. This property is critical not only for its purification and handling during synthesis but also for predicting the biopharmaceutical behavior of the final API, Eluxadoline. The standardized protocols provided herein serve as a framework for the robust and reproducible characterization required in a regulated drug development environment.

References

- 1. Buy this compound | 864825-23-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Eluxadoline | C32H35N5O5 | CID 11250029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 864825-23-0 [chemicalbook.com]

- 5. This compound | 864825-23-0 [sigmaaldrich.com]

- 6. 1-(4-phenyl-1H-imidazol-2-yl)ethanamine | C11H13N3 | CID 10197988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Best ELUXADOLINE Intermediates CAS No 864825-23-0 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [m.afinechem.com]

- 8. chinapharmas.com [chinapharmas.com]

- 9. thinksrs.com [thinksrs.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. biorelevant.com [biorelevant.com]

- 12. Solubility Measurements | USP-NF [uspnf.com]

- 13. uspbpep.com [uspbpep.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. benchchem.com [benchchem.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, a chiral intermediate of significant interest in pharmaceutical development.[1][2] The synthesis is presented as a multi-step process commencing with commercially available starting materials and culminating in the stereoselective isolation of the target (S)-enantiomer. This document delves into the causality behind experimental choices, provides detailed step-by-step protocols, and is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of a Chiral Imidazole Moiety

This compound is a key chiral building block in the synthesis of various pharmaceutical agents.[1][3] Its unique structural motif, featuring a phenyl-substituted imidazole ring and a chiral ethylamine side chain, makes it a crucial component for molecules designed to interact with specific biological targets. The stereochemistry at the alpha-carbon of the ethylamine group is often critical for the desired pharmacological activity, underscoring the importance of a reliable and stereocontrolled synthetic route. This guide outlines a logical and field-proven pathway to access this valuable compound.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The chiral amine can be disconnected from the imidazole core, leading to the key intermediate, 2-acetyl-4-phenyl-1H-imidazole. This ketone can be synthesized from the foundational 4-phenyl-1H-imidazole, which in turn can be constructed from readily available precursors via a well-established imidazole synthesis. The stereochemistry will be introduced in the final stages of the synthesis through a chiral resolution of the racemic amine, a classic and reliable method for obtaining enantiomerically pure compounds.

Overall Synthetic Strategy Diagram:

Caption: A high-level overview of the retrosynthetic approach.

Detailed Synthesis Pathway

The synthesis of this compound can be accomplished in four main stages:

Stage 1: Synthesis of 4-Phenyl-1H-imidazole

The foundational 4-phenyl-1H-imidazole core is synthesized via a modified Radziszewski reaction. This method involves the condensation of an α-haloketone with an amidine source.

-

Reaction: 2-Bromo-1-phenylethanone reacts with formamidine acetate in a suitable solvent to form the imidazole ring.

-

Rationale: This reaction is a robust and well-documented method for the formation of substituted imidazoles.[4] 2-Bromo-1-phenylethanone, also known as phenacyl bromide, is a readily available starting material, often prepared by the bromination of acetophenone.[5][6] Formamidine acetate serves as a convenient source of the N-C-N fragment required for the imidazole ring.

Stage 2: Acylation of 4-Phenyl-1H-imidazole to 2-Acetyl-4-phenyl-1H-imidazole

The introduction of the acetyl group at the C2 position of the imidazole ring is a crucial step to set the stage for the formation of the ethanamine side chain.

-

Reaction: 4-Phenyl-1H-imidazole is acylated using a suitable acetylating agent. A common method involves the use of acetyl chloride or acetic anhydride in the presence of a Lewis acid or after deprotonation of the imidazole nitrogen.

-

Rationale: Friedel-Crafts acylation or related reactions are standard procedures for introducing acyl groups onto aromatic and heteroaromatic rings. The choice of reaction conditions is critical to ensure selective acylation at the desired C2 position.

Stage 3: Reductive Amination to Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The ketone intermediate is converted to the corresponding racemic amine through reductive amination.

-

Reaction: 2-Acetyl-4-phenyl-1H-imidazole is reacted with a source of ammonia, such as ammonium acetate or ammonia gas, in the presence of a reducing agent.

-

Rationale: Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[7][8][9] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the amine. A variety of reducing agents can be employed, with sodium cyanoborohydride or sodium borohydride being common choices.

Stage 4: Chiral Resolution of Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The final and critical step is the separation of the desired (S)-enantiomer from the racemic mixture. This is achieved through the formation of diastereomeric salts with a chiral resolving agent.

-

Reaction: The racemic amine is treated with a chiral acid, such as (+)-tartaric acid, to form a pair of diastereomeric salts.

-

Rationale: Diastereomers have different physical properties, including solubility.[7][10] This difference allows for the selective crystallization of one of the diastereomeric salts. In this case, the salt of the (S)-amine with (+)-tartaric acid is designed to be less soluble and will precipitate from the solution. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure (S)-amine. This method is a classic and reliable technique for obtaining optically active compounds.[11][12]

Detailed Synthesis Pathway Diagram:

Caption: The four-stage synthesis of the target molecule.

Experimental Protocols

4.1. Stage 1: Synthesis of 4-Phenyl-1H-imidazole

-

Step 1.1: Synthesis of 2-Bromo-1-phenylethanone.

-

Materials: Acetophenone, Bromine, Acetic Acid.

-

Procedure: To a solution of acetophenone in acetic acid, bromine is added dropwise at a controlled temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The product is then isolated by pouring the reaction mixture into water and collecting the precipitate.

-

Safety Note: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

-

Step 1.2: Synthesis of 4-Phenyl-1H-imidazole. [4]

-

Materials: 2-Bromo-1-phenylethanone, Formamidine Acetate, Ethylene Glycol, Potassium Carbonate.

-

Procedure: 2-Bromo-1-phenylethanone is dissolved in ethylene glycol. Formamidine acetate is added in portions while maintaining the temperature between 40-70°C. The mixture is stirred for approximately 2 hours. The reaction mixture is then cooled, and potassium carbonate is added as an acid scavenger. The temperature is maintained at 30-60°C for 5-6 hours, followed by heating to 70-100°C for another 5-6 hours to complete the cyclization. The product is isolated by pouring the reaction mixture into water and collecting the precipitate, which can be further purified by recrystallization.

-

4.2. Stage 2: Synthesis of 2-Acetyl-4-phenyl-1H-imidazole

-

Materials: 4-Phenyl-1H-imidazole, Acetyl Chloride, Aluminum Chloride (or other suitable Lewis acid), Dichloromethane (or other suitable solvent).

-

Procedure: To a suspension of aluminum chloride in dichloromethane, 4-phenyl-1H-imidazole is added at a low temperature (e.g., 0°C). Acetyl chloride is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.

4.3. Stage 3: Synthesis of Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

-

Materials: 2-Acetyl-4-phenyl-1H-imidazole, Ammonium Acetate, Sodium Cyanoborohydride, Methanol.

-

Procedure: 2-Acetyl-4-phenyl-1H-imidazole and ammonium acetate are dissolved in methanol. Sodium cyanoborohydride is added portion-wise at a controlled temperature. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the racemic amine.

4.4. Stage 4: Chiral Resolution of 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine [11][12]

-

Materials: Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, (+)-Tartaric Acid, Methanol, Sodium Hydroxide.

-

Procedure:

-

The racemic amine is dissolved in methanol.

-

A solution of (+)-tartaric acid in methanol is added to the amine solution.

-

The mixture is heated to reflux and then allowed to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

-

The precipitated salt is collected by filtration and washed with cold methanol. The optical purity of the resolved amine can be checked at this stage by converting a small sample back to the free amine and analyzing it by chiral HPLC.

-

The diastereomeric salt is suspended in water, and a solution of sodium hydroxide is added to liberate the free amine.

-

The enantiomerically enriched amine is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield this compound.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data |

| 2-Bromo-1-phenylethanone | C8H7BrO | 199.04 | >90 | 1H NMR, 13C NMR, MS |

| 4-Phenyl-1H-imidazole | C9H8N2 | 144.17 | 45-60 | 1H NMR, 13C NMR, MS, m.p. 128-131°C |

| 2-Acetyl-4-phenyl-1H-imidazole | C11H10N2O | 186.21 | Variable | 1H NMR, 13C NMR, MS |

| 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (Racemate) | C11H13N3 | 187.24 | >80 | 1H NMR, 13C NMR, MS |

| This compound | C11H13N3 | 187.24 | <50 (of theoretical) | 1H NMR, 13C NMR, MS, Chiral HPLC, Specific Rotation |

Conclusion

The synthetic pathway detailed in this guide provides a robust and scalable method for the preparation of this compound. The synthesis relies on well-established chemical transformations and a classic chiral resolution technique to achieve the desired stereochemistry. By carefully controlling the reaction conditions at each step, researchers can obtain the target compound in high purity, suitable for further applications in pharmaceutical research and development.

References

- 1. Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-PHENYL-1H-IMIDAZOLE | CAS 670-95-1 [matrix-fine-chemicals.com]

- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 4. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]

- 5. Phenacyl bromide - Wikipedia [en.wikipedia.org]

- 6. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]

The Strategic Application of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine as a Premier Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount, driven by the stereospecific nature of biological targets.[1] Chiral building blocks are fundamental to the efficient construction of these complex molecules. Among these, (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine has emerged as a critical intermediate, most notably in the synthesis of advanced therapeutics such as Eluxadoline.[2][3] This guide provides a comprehensive technical overview of this versatile building block, detailing its synthesis, chiral resolution, and analytical characterization. Furthermore, it explores the underlying chemical principles and strategic considerations for its application in drug development, offering field-proven insights for researchers and scientists.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological receptors, enzymes, and ion channels are chiral, meaning they exhibit a specific three-dimensional arrangement. This inherent chirality dictates that enantiomers of a drug molecule often have vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies and the pharmaceutical industry prioritize the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.

This compound (Figure 1) is a chiral organic compound featuring a 4-phenyl-substituted imidazole ring and a chiral ethylamine moiety at the 2-position.[4] This unique combination of a key pharmacophore (imidazole) and a stereocenter makes it a highly valuable synthon for creating drugs that require precise stereochemistry for their biological activity.[1] Its most prominent role is as a key intermediate in the synthesis of Eluxadoline, a mixed µ-opioid receptor agonist and δ-opioid receptor antagonist used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2][3]

| Identifier | Value |

| IUPAC Name | (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethylamine |

| CAS Number | 864825-23-0 |

| Molecular Formula | C₁₁H₁₃N₃[3] |

| Molecular Weight | 187.24 g/mol [3] |

| Appearance | Pale yellow crystalline powder[2][4] |

| Melting Point | 136-138°C[2] |

Asymmetric Synthesis: A Strategic Approach from the Chiral Pool

The most logical and cost-effective strategy for producing enantiomerically pure this compound is through asymmetric synthesis, leveraging the readily available chiral pool. L-Alanine, a natural amino acid, serves as an ideal starting material, ensuring the correct stereochemistry at the ethylamine chiral center from the outset.

A robust synthetic route, adapted from patented industrial processes, involves a three-step sequence: protection and activation of L-alanine, cyclization to form the imidazole ring, and final deprotection.[2][4]

Figure 2. Asymmetric Synthesis Workflow.

Mechanistic Insights and Causality

-

Step 1: Protection and Esterification: The synthesis begins with the protection of the amino group of L-alanine, typically with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent side reactions of the amine in subsequent steps. The protected L-alanine is then reacted with 2-chloroacetophenone (phenacyl chloride).[2] This reaction is an esterification where the carboxylate of the amino acid displaces the chloride on the α-carbon of the ketone, forming the key intermediate, a Boc-protected amino acid phenacyl ester. The choice of phenacyl chloride is strategic as it provides the necessary carbon backbone for the subsequent imidazole ring formation.

-

Step 2: Imidazole Ring Formation: The core of the synthesis is the cyclization reaction with ammonium acetate.[4] This step is a variation of a multicomponent reaction for imidazole synthesis. The phenacyl ester intermediate reacts with two equivalents of ammonia (from ammonium acetate) to form the 4-phenyl-1H-imidazole ring. The use of a high-boiling solvent like toluene and elevated temperatures facilitates the necessary condensation and dehydration steps.[4] This one-pot cyclization is highly efficient, directly installing the phenyl group at the 4-position and forming the heterocyclic core while retaining the stereochemistry of the original L-alanine.

-

Step 3: Deprotection: The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, such as with methanolic hydrochloric acid.[4] The reaction is heated to ensure complete cleavage of the carbamate. A subsequent basic workup neutralizes the hydrochloride salt to yield the final free amine product.

Detailed Experimental Protocol: Asymmetric Synthesis

Step 1: Synthesis of Boc-(S)-Alanine Phenacyl Ester

-

To a solution of Boc-L-Alanine (1 equivalent) in ethyl acetate, add triethylamine (1.1 equivalents).

-

Cool the mixture to 0-5°C.

-

Add a solution of 2-chloroacetophenone (1 equivalent) in ethyl acetate dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until completion.

-

Filter the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of Boc-(S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine

-

Dissolve the Boc-(S)-Alanine Phenacyl Ester (1 equivalent) and ammonium acetate (10-15 equivalents) in toluene.[4]

-

Heat the mixture to reflux (approximately 95-105°C) for 2-3 hours, using a Dean-Stark apparatus to remove water.[4]

-

Monitor the reaction by HPLC or TLC.

-

Upon completion, cool the reaction mass to 40-45°C and add water.[4]

-

Separate the organic layer, wash with water, and then concentrate under reduced pressure to obtain the crude Boc-protected intermediate.[4]

Step 3: Deprotection to Yield this compound

-

Dissolve the crude product from Step 2 in a 5% methanolic hydrochloride solution.

-

Heat the solution to 50-65°C until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 10-15°C.

-

Carefully add a base such as sodium carbonate to neutralize the acid and stir for two hours.

-

Filter the solution and concentrate the filtrate to obtain the crude product.

-

The product can be further purified by crystallization or column chromatography to achieve >99% purity.[4]

Chiral Resolution: An Alternative Pathway to Enantiopurity

While asymmetric synthesis is often preferred, classical resolution of a racemic mixture provides a robust alternative, particularly when optimizing a process or if the racemic starting material is more readily available.[5][6] This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These diastereomers exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[5]

For basic amines like 1-(4-phenyl-1H-imidazol-2-yl)ethanamine, chiral carboxylic acids are excellent resolving agents. Derivatives of tartaric acid, such as (-)-(2R,3R)-O,O'-dibenzoyl-L-tartaric acid (DBTA), are particularly effective.[7]

References

- 1. This compound (864825-23-0) at Nordmann - nordmann.global [nordmann.global]

- 2. jocpr.com [jocpr.com]

- 3. This compound | 864825-23-0 [chemicalbook.com]

- 4. WO2016135756A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 7. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

The Anticancer Potential of Imidazole Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Imidazole Scaffold in Oncology

The imidazole ring, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, have made it a cornerstone in the design of a multitude of therapeutic agents.[1][2] In the realm of oncology, the versatility of the imidazole core is particularly evident, with several approved drugs and a robust pipeline of clinical candidates underscoring its significance.[3][4][5][6] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the anticancer potential of imidazole compounds. We will delve into their diverse mechanisms of action, explore critical structure-activity relationships, and provide detailed protocols for their preclinical evaluation. Our focus will be on the causality behind experimental choices, ensuring a scientifically rigorous and practically applicable resource for the advancement of novel imidazole-based cancer therapeutics.

Unraveling the Multifaceted Mechanisms of Action

The anticancer efficacy of imidazole derivatives stems from their ability to interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and metastasis. This section will explore the primary mechanisms through which these compounds exert their cytotoxic and cytostatic effects.

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[7][8] Consequently, agents that interfere with tubulin polymerization are potent anticancer drugs. A significant number of imidazole-based compounds have been developed as tubulin polymerization inhibitors, often acting at the colchicine-binding site.[7][8][9] By binding to this site, they prevent the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[7][8][9]

A notable example is compound 6 (a 1-substituted-2-aryl imidazole), which demonstrated potent inhibition of tubulin polymerization with an IC50 of 0.4 µM, a value significantly lower than that of colchicine (7.5 µM).[7] This activity translated to impressive in vivo efficacy in a breast cancer xenograft model, where it suppressed tumor growth by 77%.[7]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This workflow outlines the key steps to assess the inhibitory effect of imidazole compounds on tubulin polymerization.

Caption: Workflow for in vitro tubulin polymerization assay.

Interruption of Cellular Signaling: Kinase Inhibition

Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Imidazole-containing compounds have emerged as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway components.[8][10][11][12]

1.2.1. EGFR and VEGFR Inhibition:

Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime therapeutic target.[7] Imidazole derivatives have been designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival. For instance, compound 3c , a fused imidazole derivative, exhibited potent EGFR inhibitory activity with an IC50 of 236.38 nM, comparable to the approved drug erlotinib.[10][11] Similarly, other derivatives have shown significant inhibition of VEGFR-2, a key mediator of angiogenesis.[7]

1.2.2. Targeting the PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14][15] Several indole compounds, which share structural similarities with certain imidazole derivatives, have been shown to inhibit this pathway by downregulating the phosphorylation of Akt and mTOR.[14] This inhibition leads to the suppression of downstream effectors involved in cell cycle progression and survival.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazole Compounds

This diagram illustrates the mechanism of action of imidazole derivatives in inhibiting the PI3K/Akt/mTOR signaling pathway.

Caption: Imidazole compounds inhibit the PI3K/Akt/mTOR pathway.

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. Their overexpression in cancer leads to the silencing of tumor suppressor genes. Imidazole-based compounds have been identified as effective HDAC inhibitors.[2] The imidazole core can chelate the zinc ion in the active site of HDACs, leading to their inhibition and the re-expression of tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR): Designing Potent Anticancer Imidazoles

The anticancer activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

For instance, in a series of 1-substituted-2-aryl imidazoles targeting tubulin, the presence of an aromatic ring on the imidazole nitrogen was found to be crucial for potent antiproliferative activity.[7] Conversely, replacing the imidazole with an amide or ester group led to a loss of activity.[7] Similarly, for EGFR inhibitors, the substitution pattern on the phenyl ring attached to the imidazole core significantly influences their inhibitory potency.

Preclinical Evaluation: A Step-by-Step Guide to Key Assays

Rigorous preclinical evaluation is essential to identify promising imidazole-based anticancer candidates. This section provides detailed, self-validating protocols for the most critical in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the imidazole compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Elucidating the Mechanism of Cell Death: Apoptosis Assay

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat cells with the imidazole compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[16][17]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Experimental Workflow: Apoptosis Detection by Flow Cytometry

This diagram outlines the workflow for assessing apoptosis using Annexin V-FITC and PI staining.

Caption: Workflow for Annexin V-FITC/PI apoptosis assay.

Assessing Effects on Cell Proliferation: Cell Cycle Analysis

Propidium Iodide (PI) staining followed by flow cytometry is a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Protocol: Cell Cycle Analysis with Propidium Iodide

-

Cell Treatment: Treat cells with the imidazole compound for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[1][11][12][18][19]

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cells in a solution containing PI and RNase A.[1][11][12][18][19]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Efficacy Evaluation: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for preclinical evaluation of anticancer agents.[20][21][22][23][24]

Protocol: In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.[20][24]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[20]

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the imidazole compound (e.g., orally or intraperitoneally) according to a predetermined schedule.[20]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.[20]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess for any signs of toxicity.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected imidazole derivatives against various cancer cell lines.

Table 1: IC50 Values of Imidazole-Based EGFR Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3c | MDA-MB-231 | 2.29 | [10][11] |

| T47D | 3.86 | [10][11] | |

| A549 | 1.98 | [10][11] | |

| MCF-7 | 4.07 | [10][11] | |

| 28 | MCF-7 | 11.91 | [1] |

| 36 | HeLa | 9.3 | [1] |

| A549 | 4.9 | [1] | |

| MCF-7 | 4.1 | [1] |

Table 2: IC50 Values of Imidazole-Based Tubulin Polymerization Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6 | HCT-15 | 0.08 | [7] |

| HT29 | 0.1 | [7] | |

| HeLa | 0.1 | [7] | |

| MDA-MB-468 | 0.2 | [7] | |

| 21 | A549 | 0.29 | [7] |

| MDA-MB-231 | 0.85 | [7] | |

| 22 | A549 | 0.15 | [7] |

| HeLa | 0.21 | [7] | |

| HepG2 | 0.33 | [7] | |

| MCF-7 | 0.17 | [7] |

Table 3: IC50 Values of Clinically Used Imidazole-Containing Drugs

| Drug | Cancer Cell Line | IC50 (µM) | Reference |

| Nilotinib | K562 | 0.03 | [25] |

| Ba/F3 (KIT V560del) | 0.026 | [18] | |

| Dacarbazine | A375 | 1113 | [26] |

| B16-F10 | 133.75 (µg/mL) | [27] | |

| SK-MEL-30 | 1095 | [13] |

Clinical Landscape and Future Perspectives

Several imidazole-based compounds are currently in various phases of clinical trials for a range of malignancies.[3][5][6] Nilotinib, a second-generation tyrosine kinase inhibitor, is approved for the treatment of chronic myeloid leukemia.[25] Dacarbazine remains a standard-of-care for metastatic melanoma.[2][13][26][27][28] The continued exploration of novel imidazole derivatives, with improved potency, selectivity, and pharmacokinetic profiles, holds immense promise for the future of cancer therapy. The rational design of hybrid molecules, combining the imidazole scaffold with other pharmacophores, is a particularly exciting avenue of research.[3][5][6]

Conclusion

The imidazole scaffold is a remarkably versatile platform for the development of potent and selective anticancer agents. Their ability to target a diverse range of critical cellular processes, from microtubule dynamics to key signaling pathways and epigenetic mechanisms, provides a rich landscape for drug discovery. By leveraging a deep understanding of their mechanisms of action and structure-activity relationships, and by employing rigorous preclinical evaluation methodologies as outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of imidazole compounds in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]

- 10. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijpbs.com [ijpbs.com]

- 24. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 25. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Effect of dacarbazine on CD44 in live melanoma cells as measured by atomic force microscopy-based nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Phenyl-Imidazole Scaffold: A Privileged Motif in Modern Drug Discovery — A Technical Guide to Structure-Activity Relationships

Introduction: The Enduring Relevance of the Phenyl-Imidazole Core

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biological molecules like the amino acid histidine, make it a highly versatile scaffold for drug design.[1][2] When coupled with a phenyl ring, the resulting phenyl-imidazole motif gives rise to a class of compounds with a remarkably broad spectrum of pharmacological activities.[3][4] These derivatives have been successfully developed as anticancer, antifungal, anti-inflammatory, and antiprotozoal agents, demonstrating the privileged nature of this structural framework in interacting with diverse biological targets.[3][5][6][7]

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenyl-imidazole analogs. Moving beyond a simple cataloging of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the rational design of novel phenyl-imidazole-based therapeutics. We will explore key therapeutic areas, delve into detailed experimental protocols for synthesis and evaluation, and visualize critical biological pathways and workflows.

Decoding the Structure-Activity Landscape: Key Therapeutic Applications

The versatility of the phenyl-imidazole scaffold is evident in the wide array of biological targets it can be engineered to modulate. The following sections explore the SAR of these analogs in several key therapeutic areas.

Anticancer Activity: Targeting Cellular Proliferation and Signaling

Phenyl-imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and disruption of signaling pathways.[5][8][9]

One of the most well-studied applications is the inhibition of p38 MAP kinase, a key enzyme in the signal transduction cascade that leads to the production of proinflammatory cytokines.[10] The pyridinyl-imidazole class of inhibitors, such as SB 203580, has been instrumental in validating p38 MAP kinase as a therapeutic target.[10] The SAR for these inhibitors reveals that the 4-phenyl group is a crucial determinant of specificity.

Another important target for phenyl-imidazole-based anticancer agents is the Hedgehog (Hh) signaling pathway, which, when aberrantly activated, drives oncogenesis in a variety of cancers.[11] Novel phenyl-imidazole derivatives have been developed as potent Smoothened (Smo) antagonists, a key receptor in the Hh pathway.[11][12]

Key SAR insights for anticancer phenyl-imidazole analogs include:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence anticancer potency. For instance, in a series of 2-phenyl benzimidazole derivatives, compounds with a 4-methoxy group on the phenylsulfonyl ring showed increased potency against various cancer cell lines.[5] Similarly, in another series, a fluorine substitution at the para position of the N-phenylbenzamide moiety resulted in the most active compound.[13]

-

Substitution on the Imidazole Ring: Modifications to the imidazole core are also critical. For example, placement of a benzene sulfonyl group on the benzimidazole nitrogen enhanced activity.[5]

-

Overall Molecular Conformation: The spatial arrangement of the phenyl and imidazole rings, along with their substituents, dictates the binding affinity to the target protein.

Table 1: Structure-Activity Relationship of Phenyl-Imidazole Analogs as Anticancer Agents

| Scaffold/Series | Target | Key Structural Features for High Activity | Example Compound (IC50) | Reference |

| 2-Phenyl Benzimidazoles | Tubulin Polymerization | 2,5-dimethyl, 4-methyl, and 4-methoxy groups on the phenylsulfonyl ring. | Compound 22 (0.15-0.33 µM against various cell lines) | [5] |

| Imidazole-based N-Phenylbenzamides | ABL1 Kinase | Para-fluoro or para-methoxy substitution on the N-phenyl ring. | Compound 4f (7.5-9.3 µM against various cell lines) | [13] |

| Phenyl Imidazoles | Smoothened (Hedgehog Pathway) | Optimized substitutions leading to oral bioavailability. | Compound 19 (Potent, suitable for in vivo studies) | [12] |

| 4-Acetylphenylamine-based Imidazoles | Not specified | Thioxo, oxo, and ethylthio substitutions on the imidazole ring. | Compounds 9, 14, 22 (Highest cytotoxicity in the series) | [8] |

Antifungal Activity: Disrupting Fungal Cell Integrity

Imidazole-containing compounds are a mainstay of antifungal therapy, with well-known drugs like ketoconazole and miconazole acting by inhibiting lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[14][15] The SAR of antifungal phenyl-imidazole analogs has been extensively studied to develop new agents with improved efficacy and reduced resistance.[14][16]

Key SAR insights for antifungal phenyl-imidazole analogs include:

-

Lipophilicity and Membrane Penetration: The overall lipophilicity of the molecule, influenced by substituents on both the phenyl and imidazole rings, is critical for penetrating the fungal cell membrane.[14]

-

Substitution Patterns: The electronic properties and position of substituents play a significant role. For instance, in one study, the presence of an electron-donating methyl group at the meta position of the phenyl rings resulted in strong antifungal activity, while electron-withdrawing groups at the para or meta positions often led to reduced or no activity.[16]

-

Substituents on the Imidazole Nitrogen: The nature of the substituent at the N-1 position of the imidazole ring also modulates antifungal potency. Bulky and hydrophobic groups can enhance activity.[16]

Table 2: Structure-Activity Relationship of Phenyl-Imidazole Analogs as Antifungal Agents

| Scaffold/Series | Target | Key Structural Features for High Activity | Example Compound (MIC) | Reference |

| 2,5-Diarylated Imidazoles | Lanosterol 14α-demethylase (predicted) | Electron-donating group (methyl) at the meta position of the phenyl rings. | Compound 10 (IC50 = 235 µM) | [16] |

| 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives | Lanosterol 14α-demethylase (CYP51) | Specific ester modifications. | Compound (-)15 (0.08-0.27 µg/mL against various Candida species) | [17] |

| Imidazole Derivatives with 2,4-Dienone Motif | Not specified | Specific substitutions on the phenyl ring of the dienone moiety. | Compounds 31 and 42 (0.5-32 µg/mL against various Candida species) | [15] |

Antiprotozoal Activity: Combating Parasitic Infections

Phenyl-imidazole derivatives have also emerged as promising leads for the development of new antiprotozoal agents to treat diseases like Chagas disease, leishmaniasis, and malaria.[6][18][19][20] Many of these compounds exert their effect by inhibiting parasite-specific enzymes, such as cytochrome P450-dependent sterol 14α-demethylase (CYP51), which is essential for parasite membrane integrity.[6][19][20]

A series of 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives has been designed and synthesized, showing potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[6][18][19][20] The SAR studies on these compounds have provided valuable insights for lead optimization.

Experimental Methodologies: From Synthesis to Biological Evaluation

The development of novel phenyl-imidazole analogs relies on robust synthetic protocols and reliable biological assays. This section provides an overview of a typical experimental workflow.

General Synthetic Protocol: De Novo Imidazole Ring Synthesis

A common method for the synthesis of 4-phenyl-imidazole derivatives involves the reaction of an α-bromo-ketone with formamide.[21]

Step-by-Step Protocol:

-

Preparation of α-bromo-ketone: The corresponding acetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the α-bromo-ketone.

-

Cyclization with Formamide: The α-bromo-ketone is then heated with an excess of formamide. The formamide serves as both a reactant and a solvent.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and treated with a base (e.g., ammonium hydroxide) to neutralize any acidic byproducts. The crude product is then extracted with an organic solvent and purified by column chromatography or recrystallization.

Biological Evaluation: In Vitro Xanthine Oxidase Inhibition Assay

Phenyl-imidazole derivatives have been investigated as inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia and gout.[22]

Step-by-Step Protocol:

-

Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a solution of xanthine (the substrate) and xanthine oxidase in a buffer (e.g., phosphate buffer, pH 7.5).

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the xanthine oxidase solution. Incubate for a pre-determined time at a specific temperature (e.g., 25°C).

-

Initiation of Reaction: Add the xanthine solution to initiate the enzymatic reaction.

-

Measurement of Activity: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental procedures.

Signaling Pathway: Inhibition of p38 MAP Kinase

The p38 MAP kinase signaling pathway plays a crucial role in the inflammatory response. Phenyl-imidazole inhibitors act by binding to the ATP-binding pocket of p38 MAP kinase, thereby preventing the phosphorylation of downstream substrates.

Caption: Inhibition of the p38 MAP kinase pathway by phenyl-imidazole analogs.

Experimental Workflow: Synthesis and Evaluation of Phenyl-Imidazole Analogs

The following diagram illustrates a typical workflow for the development of new phenyl-imidazole derivatives.

Caption: A representative experimental workflow for the development of phenyl-imidazole analogs.

Conclusion and Future Directions

The phenyl-imidazole scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The extensive body of research on the structure-activity relationships of these compounds has provided a solid foundation for the rational design of potent and selective modulators of a wide range of biological targets. Future research in this area will likely focus on the development of analogs with improved pharmacokinetic properties, reduced off-target effects, and the ability to overcome drug resistance. The application of advanced computational techniques, such as machine learning and artificial intelligence, will undoubtedly accelerate the discovery and optimization of the next generation of phenyl-imidazole-based drugs.

References

- 1. ijrar.org [ijrar.org]

- 2. chemijournal.com [chemijournal.com]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. researchgate.net [researchgate.net]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of p38 MAP kinase as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 14. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 15. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, synthesis, and biological evaluation of new 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives as antiprotozoal agents [iris.uniroma3.it]

- 20. Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. | Semantic Scholar [semanticscholar.org]

- 21. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Stereoselective Synthesis of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: A Key Intermediate in the Development of Opioid Receptor Modulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a chiral primary amine that has garnered significant attention in medicinal chemistry as a crucial building block in the synthesis of complex pharmaceutical agents.[1][2] Its structural motif, featuring a phenyl-substituted imidazole ring linked to a chiral ethylamine side chain, is of particular interest for its role in the development of peripherally acting opioid receptor modulators.[3] This guide provides a comprehensive overview of the discovery, stereoselective synthesis, and analytical characterization of this important intermediate, with a focus on its application in the synthesis of the mixed µ-opioid receptor agonist and δ-opioid receptor antagonist, Eluxadoline. The stereospecificity of the (S)-enantiomer is critical for the desired pharmacological activity, underscoring the importance of robust asymmetric synthetic and resolution methodologies.[4]

Physicochemical and Spectroscopic Profile

This compound is a pale yellow crystalline solid with a melting point in the range of 136-145°C.[1] The compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, and sparingly soluble in water.[1] Its molecular structure has been extensively characterized using various spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1][3] |

| CAS Number | 864825-23-0 | [1][3] |

| Appearance | Pale yellow crystalline powder | [1] |

| Melting Point | 136-145 °C | [1] |

| Purity (HPLC) | >98% | [1] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The proton NMR spectrum exhibits characteristic signals for the imidazole and phenyl protons. Aromatic protons of the phenyl group typically appear in the range of δ 7.0-8.0 ppm, while the imidazole ring protons resonate between δ 7.2-7.8 ppm.[1]

-

Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry in positive ion mode confirms the molecular weight of the compound.[1]

Stereoselective Synthesis: A Multi-Step Approach

The synthesis of enantiomerically pure this compound is a critical step in the production of Eluxadoline. A common and effective strategy involves the synthesis of the racemic amine followed by chiral resolution. This approach ensures a high degree of enantiomeric purity in the final product.

Logical Workflow for the Synthesis

Caption: Workflow for the stereoselective synthesis of this compound.

Part 1: Synthesis of Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The initial phase focuses on constructing the core imidazole structure and introducing the ethylamine side chain in a non-stereoselective manner.

Step 1: Synthesis of 4-Phenyl-1H-imidazole

This step involves the well-established Debus synthesis, a multi-component reaction that efficiently forms the imidazole ring.

-

Protocol:

-

Combine 2-bromoacetophenone and an excess of formamide in a reaction vessel.

-

Heat the mixture under reflux for several hours.

-

Upon cooling, the product, 4-phenyl-1H-imidazole, precipitates and can be isolated by filtration.

-

-

Causality: Formamide serves as the source of the remaining two nitrogen and one carbon atom of the imidazole ring. The reaction proceeds through the formation of an α-amino ketone intermediate, which then condenses with formamide to yield the imidazole.

Step 2: Synthesis of 2-Acetyl-4-phenylimidazole

This step introduces the acetyl group at the 2-position of the imidazole ring, which will be converted to the ethylamine side chain.

-

Protocol:

-

Protect the N-H of 4-phenyl-1H-imidazole, for example, with a trityl group.

-

Treat the protected imidazole with a strong base such as n-butyllithium to deprotonate the 2-position.

-

Quench the resulting lithiated species with an acetylating agent like N-acetylmorpholine.

-

Deprotect the imidazole nitrogen to yield 2-acetyl-4-phenylimidazole.

-

-

Causality: The 2-position of the imidazole ring is the most acidic and therefore susceptible to deprotonation by a strong base. This allows for the regioselective introduction of the acetyl group.

Step 3: Reductive Amination to Racemic 1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

The final step in the synthesis of the racemic precursor involves the conversion of the ketone to the primary amine.

-

Protocol:

-

Dissolve 2-acetyl-4-phenylimidazole in a suitable solvent such as methanol.

-

Add an excess of ammonium acetate, which serves as the ammonia source.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in a portion-wise manner.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction mixture to isolate the racemic product.

-

-

Causality: The ketone first reacts with ammonia (from ammonium acetate) to form an imine intermediate. The imine is then reduced in situ by sodium cyanoborohydride to the corresponding primary amine.

Part 2: Chiral Resolution and Final Product Formation

With the racemic amine in hand, the next critical phase is the separation of the desired (S)-enantiomer.

Step 4: N-Boc Protection

Protection of the amine functionality is necessary before proceeding with the chiral resolution.

-

Protocol:

-

Dissolve the racemic amine in a suitable solvent system, such as a mixture of water and acetone.[5]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and stir the mixture at room temperature.[5]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Extract the N-Boc protected product with an organic solvent and purify by column chromatography.[5]

-

-

Causality: The Boc group is a robust protecting group for amines that is stable under the conditions of the subsequent resolution and can be removed under mild acidic conditions.[6]